2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
Description
2-{[(4-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is a brominated thiophene derivative featuring a dimethylacetamide moiety. The compound integrates a 4-bromothiophene ring linked via a methylamino bridge to the N,N-dimethylacetamide group. The bromine substitution at the 4-position of the thiophene ring enhances electrophilic reactivity, making it a candidate for further functionalization in drug discovery. Safety data indicate that this compound requires careful handling, with precautions against heat and ignition sources .
Properties
Molecular Formula |
C9H13BrN2OS |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-12(2)9(13)5-11-4-8-3-7(10)6-14-8/h3,6,11H,4-5H2,1-2H3 |
InChI Key |
ISBOQUWYQVPUQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylacetamide group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- Dimethylacetamide groups improve solubility and metabolic stability compared to unsubstituted acetamides .
Heterocyclic and Aromatic Substituted Acetamides
Compounds with diverse aromatic or heterocyclic systems attached to N,N-dimethylacetamide highlight structural versatility:
Key Findings :
Pharmacokinetic Insights
- α-Amino-N Absorption: In ruminants, α-amino-N absorption correlates with microbial-protein synthesis, suggesting acetamide bioavailability may depend on metabolic pathways .
- Metabolic Stability : Dimethylacetamide groups reduce first-pass metabolism compared to primary amides, as seen in diclofenac analogues .
Biological Activity
2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide (CAS Number: 1095519-58-6) is an organic compound featuring a bromothiophene moiety linked to a dimethylacetamide group. This structural configuration contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C9H13BrN2OS
- Molecular Weight : 277.18 g/mol
The presence of the bromine atom in the thiophene ring enhances the reactivity of the compound, making it an attractive subject for medicinal chemistry.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Proteins : The compound can engage in π-π stacking interactions with aromatic residues in proteins, enhancing its efficacy against pathogens and cancer cells.
- Hydrogen Bonding : The dimethylacetamide group facilitates hydrogen bonding, which may modulate enzyme activity or receptor function.
- Halogen Bonding : The bromine atom enhances reactivity through halogen bonding, providing distinct properties compared to similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a novel antimicrobial agent.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression in various cancer cell lines. Further research is ongoing to elucidate specific pathways involved in its anticancer effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study | Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. |
| Anticancer Activity Assessment | Inhibition of cell proliferation observed in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. |
| Mechanistic Study | Identified that the compound induces apoptosis via mitochondrial pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
